molecular formula C15H14Cl2N2O3 B2833422 N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide CAS No. 2034430-13-0

N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Cat. No.: B2833422
CAS No.: 2034430-13-0
M. Wt: 341.19
InChI Key: VSHQAWKAMOGCQV-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the reaction of 2,3-dichloroaniline with 2-(2-methoxyethoxy)isonicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-2-(2-ethoxyethoxy)isonicotinamide
  • N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)benzamide

Uniqueness

N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and methoxyethoxy groups. This combination of functional groups can confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide, a compound of interest in medicinal chemistry, has been investigated for its biological activity, particularly in the context of cancer therapy and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H14Cl2N2O3C_{13}H_{14}Cl_2N_2O_3 and has a molecular weight of 303.17 g/mol. Its structure features a pyridine core substituted with a dichlorophenyl group and a methoxyethoxy chain, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₄Cl₂N₂O₃
Molecular Weight303.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has shown significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the compound's effects on breast, colon, and lung cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 0.5 to 1.5 μM across different cell lines, demonstrating promising antiproliferative effects (source: ).

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts microtubule formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.
  • Targeting Specific Kinases : It may inhibit key signaling pathways associated with cancer progression, such as c-Met and VEGFR-2 pathways, as indicated by molecular docking studies that suggest binding to ATP-binding sites (source: ).

Table 2: Biological Activity Summary

Activity TypeCell Lines TestedIC50 Range (μM)
AntiproliferativeBreast Cancer0.5 - 1.0
AntiproliferativeColon Cancer1.0 - 1.5
AntiproliferativeLung Cancer0.7 - 1.3

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Pyridine Derivative : Starting from commercially available pyridine derivatives.
  • Substitution Reactions : Utilizing nucleophilic substitution reactions to introduce the dichlorophenyl and methoxyethoxy groups.
  • Amidation : Final coupling with appropriate carboxylic acid derivatives to form the amide bond.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3/c1-21-7-8-22-13-9-10(5-6-18-13)15(20)19-12-4-2-3-11(16)14(12)17/h2-6,9H,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHQAWKAMOGCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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